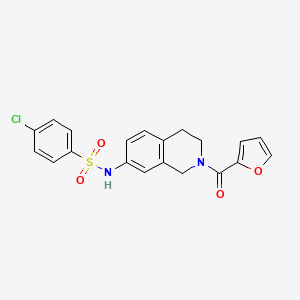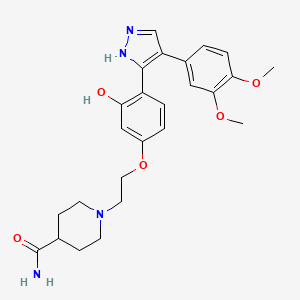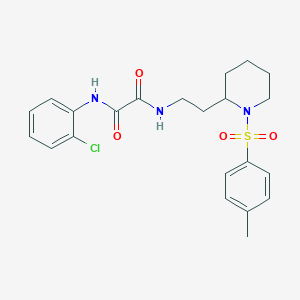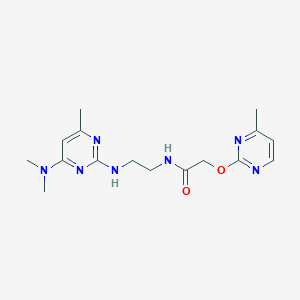
4-cloro-N-(2-(furan-2-carbonil)-1,2,3,4-tetrahidroisoquinolin-7-il)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN2O4S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de la 4-cloro-N-(2-(furan-2-carbonil)-1,2,3,4-tetrahidroisoquinolin-7-il)bencenosulfonamida:
Actividad Antimicrobiana
Este compuesto ha mostrado potencial como agente antimicrobiano. Su estructura le permite interactuar con las paredes celulares bacterianas, interrumpiendo su integridad y conduciendo a la muerte celular. La investigación ha indicado su efectividad contra una variedad de cepas bacterianas, incluidas las bacterias Gram-positivas y Gram-negativas .
Propiedades Anticancerígenas
Los estudios han explorado la capacidad del compuesto para inhibir la proliferación de células cancerosas. Se ha descubierto que induce la apoptosis en las células cancerosas al interferir con vías de señalización específicas. Esto lo convierte en un candidato prometedor para el desarrollo de nuevos fármacos contra el cáncer .
Efectos Antiinflamatorios
El compuesto ha demostrado propiedades antiinflamatorias significativas. Puede inhibir la producción de citoquinas proinflamatorias y reducir la inflamación en varios modelos. Esto sugiere su posible uso en el tratamiento de enfermedades inflamatorias como la artritis .
Aplicaciones Neuroprotectoras
La investigación ha demostrado que este compuesto puede proteger las células neuronales del estrés oxidativo y la apoptosis. Tiene aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson al preservar la función neuronal y prevenir la muerte celular .
Actividad Antiviral
El compuesto ha sido investigado por sus propiedades antivirales. Ha mostrado eficacia contra varios virus al inhibir la replicación viral y reducir la carga viral. Esto lo convierte en un candidato potencial para el desarrollo de terapias antivirales .
Inhibición Enzimática
Este compuesto ha sido estudiado por su capacidad para inhibir enzimas específicas. Puede unirse a los sitios activos de las enzimas, bloqueando su actividad. Esta propiedad es útil en el diseño de inhibidores para enzimas involucradas en diversas enfermedades, incluidos trastornos metabólicos y cánceres .
Propiedades Antioxidantes
El compuesto ha mostrado una fuerte actividad antioxidante, lo que ayuda a neutralizar los radicales libres y reducir el estrés oxidativo. Esta propiedad es beneficiosa para prevenir el daño celular y tiene aplicaciones potenciales en el tratamiento de enfermedades relacionadas con el estrés oxidativo .
Sistemas de Administración de Medicamentos
Debido a su estructura química, este compuesto se puede utilizar en sistemas de administración de medicamentos. Se puede conjugar con otros medicamentos para mejorar su solubilidad, estabilidad y biodisponibilidad. Esto mejora la eficacia terapéutica de los medicamentos y reduce los efectos secundarios .
Propiedades
IUPAC Name |
4-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-16-4-7-18(8-5-16)28(25,26)22-17-6-3-14-9-10-23(13-15(14)12-17)20(24)19-2-1-11-27-19/h1-8,11-12,22H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLKLXBPRYRPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Cyano-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2472016.png)
![3-methoxy-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2472018.png)

![N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2472022.png)
![4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2472023.png)


![Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2472026.png)
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2472029.png)

![3-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2472031.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate](/img/structure/B2472032.png)
![2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2472037.png)
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2472038.png)
